2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol -

2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol

Catalog Number: EVT-3988506
CAS Number:
Molecular Formula: C19H21F3N2O2
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of Piperazine-based CCR5 antagonists: Papers [, , ] delve into the synthesis of piperazine-based CCR5 antagonists as HIV-1 inhibitors. These syntheses involve modifications of piperidine rings, incorporation of trifluoromethylphenyl groups, and variations in the benzylic substituents. Understanding these synthetic strategies could be beneficial for designing a potential synthesis route for the target compound.
  • Synthesis of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol: Paper [] details the synthesis of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol via a one-step condensation reaction. This methodology, although for a slightly different compound, provides insight into potential reaction pathways for synthesizing compounds with similar structural features as the target molecule.
  • Synthesis of 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives: Paper [] focuses on the synthesis of 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives, highlighting the use of key intermediates and various reaction steps like esterification, reduction, chlorination, and cyclization. While the target compound is not directly synthesized in this paper, the synthetic strategies employed offer potential pathways for its synthesis due to structural similarities.
Mechanism of Action
  • CCR5 Antagonism [, , ]: Several papers discuss piperazine derivatives acting as CCR5 antagonists, thereby inhibiting HIV-1 entry into cells. While the target compound's structure differs, its piperazine moiety might imply a potential interaction with CCR5 or similar chemokine receptors. Further investigation is needed to confirm this possibility.
  • STAT3 Inhibition []: (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) is reported to exhibit anti-inflammatory properties by inhibiting STAT3. Although structurally different from the target compound, the shared 2-methoxyphenol moiety might suggest a possible interaction with STAT3 or similar signaling pathways. Further research is needed to validate this hypothesis.
Applications
  • HIV-1 Inhibitors [, , ]: Piperazine-based CCR5 antagonists are explored as potential HIV-1 inhibitors due to their ability to block viral entry into cells.
  • Anti-inflammatory Agents []: Compounds like MMPP with the 2-methoxyphenol moiety have shown anti-inflammatory effects by inhibiting STAT3. This finding suggests a potential application for similar compounds in treating inflammatory diseases.
  • Antidepressants []: Certain 3,4-dihydro-2(1H)-quinolinone derivatives have shown antidepressant-like activity by acting as sigma receptor agonists. While structurally different from the target compound, this information highlights the potential of exploring related scaffolds for antidepressant activity.

    Compound Description: (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol is an unsymmetrical ligand synthesized through a one-step condensation reaction. It exists as two enantiomers (A and B) in its crystal structure, both in E-stereoisomers. Spectroscopic techniques like FT-IR, UV-Visible, 1H and 13C NMR confirmed its structure [].

    Compound Description: FMPPP is investigated as an anti-proliferative agent against prostate cancer. Its mechanism involves autophagy induction and mTOR/p70S6K inhibition, ultimately suppressing the proliferation of DU145 and PC 3 cells [].

    Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist. It emerged from research focused on optimizing the benzylic substituent of piperazine-based CCR5 antagonists to enhance receptor selectivity and potency [].

    Compound Description: JNJ-46356479 functions as a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor. Its development aimed to improve drug-like properties, particularly solubility, in comparison to previous lead compounds [].

    Compound Description: These compounds, particularly 34b and its mesylate 34c, exhibit central nervous system-stimulating activity and show potential as antidepressant drugs. They act as sigma receptor agonists and have shown antidepressant-like effects in the forced-swimming test in mice [].

    Compound Description: SUVN-502 acts as a potent, selective, and orally active antagonist of the serotonin 6 (5-HT6) receptor. Its development targeted the treatment of cognitive disorders, showing promise as a potential therapeutic agent for Alzheimer's disease [].

    Compound Description: This series of compounds, particularly the aminomethyl derivatives of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol, exhibit notable anti-inflammatory properties. Their activity was evaluated using a heat-induced protein denaturation technique, revealing potent anti-inflammatory effects superior to the parent compound and even surpassing the standard drug diclofenac sodium in some cases [].

    Compound Description: This compound represents the final product of an efficient eight-step synthesis starting from oxoacetic acid monohydrate. While its specific biological activity is not detailed, the synthetic route highlights the versatility of building blocks containing a trifluoromethylphenyl moiety [].

Properties

Product Name

2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol

IUPAC Name

2-methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol

Molecular Formula

C19H21F3N2O2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C19H21F3N2O2/c1-26-17-7-2-4-14(18(17)25)13-23-8-10-24(11-9-23)16-6-3-5-15(12-16)19(20,21)22/h2-7,12,25H,8-11,13H2,1H3

InChI Key

CJZWQPLUFHFFPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.